molecular formula C23H28BNO4 B12518655 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate

Cat. No.: B12518655
M. Wt: 393.3 g/mol
InChI Key: PLWCWZNDEKOIFJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate is a complex organic compound that features a carbazole core, a tert-butyl ester group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate typically involves multiple steps. One common method starts with the carbazole core, which is functionalized to introduce the tert-butyl ester group and the boronate ester. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester typically yields boronic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Biology and Medicine

In biology and medicine, this compound can be used in the development of fluorescent probes and sensors. The carbazole core is known for its photophysical properties, making it suitable for applications in bioimaging and diagnostics .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique structural properties contribute to the performance and stability of these materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate involves its interaction with specific molecular targets. In organic synthesis, the boronate ester group acts as a nucleophile, participating in cross-coupling reactions to form new carbon-carbon bonds. The carbazole core can interact with various biological molecules, making it useful in bioimaging applications .

Properties

Molecular Formula

C23H28BNO4

Molecular Weight

393.3 g/mol

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole-9-carboxylate

InChI

InChI=1S/C23H28BNO4/c1-21(2,3)27-20(26)25-18-11-9-8-10-16(18)17-14-15(12-13-19(17)25)24-28-22(4,5)23(6,7)29-24/h8-14H,1-7H3

InChI Key

PLWCWZNDEKOIFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C(=O)OC(C)(C)C

Origin of Product

United States

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